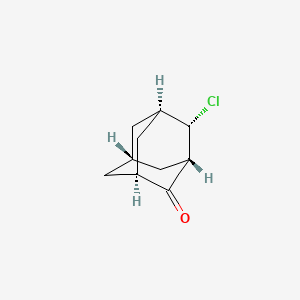

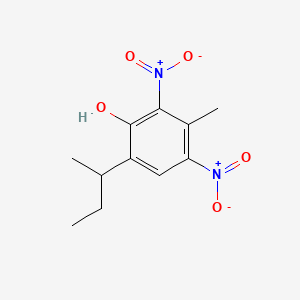

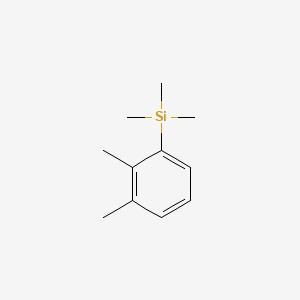

![molecular formula C36H53NO15S B579165 [(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid CAS No. 15585-38-3](/img/structure/B579165.png)

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Veratrine sulfate is a steroidal alkaloid derived from plants of the lily family, specifically the genera Veratrum and Schoenocaulon . It is known for its neurotoxic properties, which result from its ability to bind to and prevent the inactivation of voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Veratrine sulfate can be synthesized through several methods. One common approach involves the extraction of veratridine from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album . The extraction process typically involves the formation of the nitrate salt, followed by the precipitation of the insoluble sulfate form . The sulfate salt is then converted to the free base form using ammonium hydroxide .

Industrial Production Methods

Industrial production of veratrine sulfate involves similar extraction and purification processes. The extract is purified through a series of steps, including solvent extraction, precipitation, and crystallization, to obtain veratrine sulfate in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Veratrine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of veratrine sulfate include sulfuric acid, ammonium sulfate, and ammonium hydroxide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of veratrine sulfate include veratric acid, cevine, and various substituted derivatives . These products have been studied for their potential biological and pharmacological activities .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Veratrine sulfate exerts its effects by binding to an intracellular site that covers parts of both domain I and domain IV of the voltage-gated sodium ion channel . This binding prevents the inactivation of the sodium channels, leading to sustained membrane depolarization and increased nerve excitability . The increased intracellular calcium concentrations resulting from this depolarization can induce neurotransmitter release and other cellular responses .

Comparación Con Compuestos Similares

Veratrine sulfate is similar to other steroidal alkaloids, such as cevadine, veratridine, cevadilline, sabadine, and cevine . veratrine sulfate is unique in its specific binding affinity for voltage-gated sodium ion channels and its ability to enhance chemosensitivity in cancer cells . Other similar compounds include:

Propiedades

IUPAC Name |

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51NO11.H2O4S/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5;1-5(2,3)4/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3;(H2,1,2,3,4)/t19-,23+,24-,25-,26-,27-,28-,30-,31+,32+,33+,34+,35-,36-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBKUHWLYCUNKR-XTYXREPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO15S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

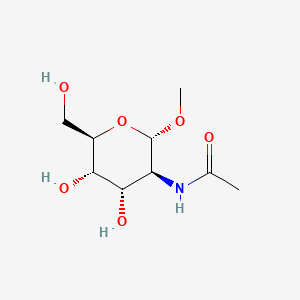

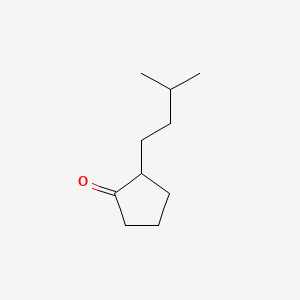

![[(3aR,4R,6S,7S,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B579096.png)